3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride
Description
Properties
IUPAC Name |
3-[(3-aminophenoxy)methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.ClH/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14;/h1-8H,10,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQIQSFHKQDFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride typically involves the reaction of 3-aminophenol with benzyl cyanide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound is explored as a potential lead in drug development due to its structural similarity to known pharmacophores. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease treatments .
Case Study:
A study demonstrated that derivatives based on similar structures exhibited significant anti-AChE activity, with IC50 values ranging from 0.64 to 81.06 μM, indicating that modifications can enhance inhibitory potency .
Biochemical Research
Proteomics:
In proteomics, 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride serves as a biochemical tool to study protein interactions and functions. Its ability to bind specific proteins allows researchers to elucidate cellular pathways and mechanisms .
Case Study:
In proteomics studies, compounds like this have been utilized to investigate protein-ligand interactions, contributing to the understanding of various diseases at the molecular level.
Material Science
Corrosion Inhibition:
The compound has been studied for its efficacy as a corrosion inhibitor for mild steel in aggressive environments such as hydrochloric acid. Its amine functionalities contribute to protective film formation on metal surfaces, thereby reducing corrosion rates .
Data Table: Corrosion Inhibition Efficiency
| Compound | Corrosion Rate (mm/year) | Efficiency (%) |
|---|---|---|
| Control (no inhibitor) | 1.5 | 0 |
| 3-[(3-Aminophenoxy)methyl] | 0.5 | 66.67 |
| Other amine derivatives studied | Varies | Varies |
Organic Synthesis
Building Block for Synthesis:
This compound is utilized as a building block in organic synthesis for creating more complex molecules, particularly those with biological activity . Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.
Mechanism of Action
The mechanism of action of 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Position and Type: The target compound’s 3-aminophenoxymethyl group distinguishes it from analogs like 3-(aminomethyl)benzonitrile hydrochloride (aminomethyl substituent) and 4-(4-methylpiperazin-1-yl)benzonitrile (bulky piperazine ring) . Heterocyclic vs. Aromatic Substituents: Compounds such as 3-((4-aminopiperidin-1-yl)methyl)benzonitrile dihydrochloride and 4-((3-aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride incorporate nitrogen-containing heterocycles, which may enhance solubility or receptor binding compared to the target’s aromatic aminophenoxy group.
Physicochemical Properties: Molecular Weight: The target compound (260.72 g/mol) is heavier than simpler analogs like 3-(aminomethyl)benzonitrile hydrochloride (168.62 g/mol) due to its extended phenoxymethyl chain . Polarity: The nitrile group (-CN) and secondary amine (-NH₂) in the target compound suggest moderate polarity, whereas piperidine/pyrrolidine-containing analogs may exhibit higher basicity and solubility .
Synthetic and Analytical Relevance: Impurity-A (4-(4-hydroxypyrimidin-2-ylamino)benzonitrile) highlights the importance of HPLC methods (e.g., Gemini C18 columns with phosphate buffer and methanol gradients) for separating benzonitrile derivatives, a technique applicable to the target compound’s quality control.
Biological Activity
3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C13H14ClN3O
- Molecular Weight : 255.72 g/mol
- CAS Number :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate receptor activity and influence signaling pathways associated with various physiological processes. The compound may act as an inhibitor or modulator of certain enzymes, impacting metabolic pathways and cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
- Anticancer Potential : Investigations into its ability to inhibit cancer cell proliferation are ongoing, with some studies indicating promising results in vitro.
- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from damage, potentially useful in neurodegenerative conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anticancer | Inhibition of breast cancer cell lines | |
| Neuroprotection | Reduced apoptosis in neuronal cultures |
Case Study 1: Antimicrobial Activity
A study conducted by Kormos et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections .
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound effectively inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 3: Neuroprotective Effects
Research focusing on neuroprotection showed that treatment with this compound reduced neuronal cell death in models of oxidative stress. This suggests a possible role in preventing neurodegeneration associated with diseases like Alzheimer's.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with nucleophilic aromatic substitution or coupling reactions. For example, intermediates like 3-aminophenol and benzonitrile derivatives are reacted under controlled conditions (e.g., inert atmosphere, 60–80°C) with catalysts such as Pd/C or CuI . Purity optimization requires advanced techniques:
- Recrystallization : Use solvents like ethanol/water mixtures to remove unreacted starting materials.
- Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves polar impurities .
Post-synthesis, validate purity via HPLC (>98%) and nuclear magnetic resonance (NMR) to confirm structural integrity.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use full-face shields for bulk handling .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address conflicting biological activity data (e.g., IC50 variability) in studies involving derivatives of this compound?
- Methodological Answer : Discrepancies in IC50 values (e.g., 0.5–2.0 µM for antiviral or protein inhibition assays) may arise from:
- Assay Conditions : Standardize buffer pH, temperature, and incubation time. For example, protein-disulfide isomerase (PDI) inhibition assays require precise redox conditions .
- Compound Stability : Verify integrity via LC-MS before assays. Hydrolysis of the nitrile group under acidic/basic conditions may reduce activity .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity) .
Q. What experimental strategies optimize reaction conditions for synthesizing novel derivatives with enhanced bioactivity?
- Methodological Answer : Employ design of experiments (DoE) to systematically vary parameters:
- Catalysts : Screen Pd-, Cu-, or Fe-based catalysts for coupling efficiency. For example, Pd(OAc)₂ improves yields in Suzuki-Miyaura reactions .
- Temperature/Time : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
- Solvent Systems : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.
Q. How can the compound’s stability under varying storage conditions be rigorously assessed?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and FT-IR for functional group integrity .
- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and compare with dark-stored controls.
- Humidity Tests : Use desiccators with controlled relative humidity (30–70%) to assess hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
